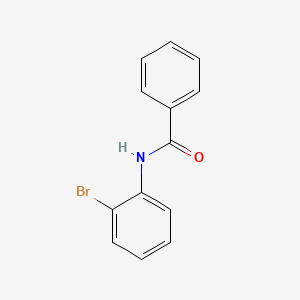

N-(2-Bromophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYBDUIHFMIQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221051 | |

| Record name | Benzamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70787-27-8 | |

| Record name | N-(2-Bromophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70787-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070787278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for N-(2-Bromophenyl)benzamide

The most fundamental route to this compound involves the formation of an amide bond between an aniline (B41778) derivative and a benzoyl derivative.

The standard and widely recognized method for synthesizing this compound is through the acylation of 2-bromobenzenamine with benzoyl chloride. ontosight.ai This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-bromobenzenamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ontosight.ai For optimal results and minimal side products, a 1:1 molar ratio of the reactants is generally employed.

Transition Metal-Catalyzed Synthetic Routes

This compound serves as a key substrate in transition metal-catalyzed reactions, particularly for the synthesis of benzoxazoles through intramolecular cyclization.

A significant application of this compound is its use as a precursor for 2-phenylbenzoxazole (B188899) via copper-catalyzed intramolecular O-arylation. rsc.orgrsc.org This reaction involves the formation of a C-O bond between the amide oxygen and the brominated phenyl ring, facilitated by a copper catalyst. rsc.org This method is a powerful tool for constructing the benzoxazole (B165842) core, which is a prevalent motif in many biologically active compounds. rsc.orgrsc.org The efficiency of this transformation is highly dependent on the catalytic system employed. rsc.org

The development of efficient catalytic systems is crucial for the intramolecular cyclization of this compound. Research has focused on optimizing the choice of copper salt, ligand, base, and solvent to achieve high yields under mild conditions.

Copper(I) iodide (CuI) has been identified as a highly effective catalyst for this transformation. rsc.orgresearchgate.net The reaction's success, however, is often reliant on the presence of a suitable ligand. Among various ligands tested, methyl 2-methoxybenzoate (B1232891) has proven to be particularly effective when paired with CuI, leading to excellent yields of the corresponding benzoxazole. rsc.orgrsc.orgrsc.org Other ligands such as 1,10-phenanthroline (B135089) have also been utilized. rsc.orgorganic-chemistry.org

An alternative efficient system involves using Cu(OAc)₂ with the NNP-type pincer ligand 1-[2-(N-(3-diphenylphosphinopropyl))aminoethyl]pyrrolidine (DPPAP), which notably allows the reaction to proceed in water as a green solvent. rsc.orgnih.govscispace.com

The table below summarizes the optimization studies for the copper-catalyzed cyclization of this compound to 2-phenylbenzoxazole.

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Intramolecular Cyclization of this compound

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuI (10 mol%) | methyl 2-methoxybenzoate (20 mol%) | K₃PO₄ | DMF | 90 | 12 | 87 | rsc.orgrsc.org |

| CuI (10 mol%) | None | K₃PO₄ | DMF | 90 | 12 | <5 | rsc.org |

| Cu(OAc)₂ (5 mol%) | DPPAP (10 mol%) | Et₃N | Water | 110 | 12 | 89 | rsc.orgnih.gov |

| CuI (5 mol%) | DPPAP (10 mol%) | TMEDA | Water | 100 | 12 | 38 | rsc.org |

| Cu(OTf)₂ (5 mol%) | DPPAP (10 mol%) | Et₃N | Water | 110 | 12 | 85 | nih.gov |

| CuI (7.8 mol%) | TMHD | Cs₂CO₃ | Toluene | Reflux | 7 | Not specified for bromo, 92% for iodo analog | ijcps.org |

While the exact mechanism is a subject of ongoing investigation, a plausible pathway for the copper-catalyzed intramolecular O-arylation has been proposed. nih.gov The cycle is thought to begin with the deprotonation of the this compound by a base, allowing it to coordinate with the Cu(I) or Cu(II) catalyst. nih.govpsu.edu

One proposed mechanism suggests that the o-halobenzanilide first converts to its enol form. nih.gov This is followed by coordination with the copper catalyst and a base to form an intermediate complex. nih.gov Subsequently, an oxidative addition of the aryl bromide to the copper center occurs, forming a Cu(III) intermediate. organic-chemistry.org This step is often considered the rate-determining step of the reaction. organic-chemistry.org The cycle is completed by a reductive elimination step, which forms the C-O bond of the benzoxazole ring and regenerates the active copper catalyst. organic-chemistry.orgpsu.edu

While copper-based systems are prevalent, other transition metals like iron and cobalt have also been successfully employed for the intramolecular cyclization of N-(2-halophenyl)benzamides. rsc.orgrsc.org

Cobalt(II) catalysts, such as Co(acac)₂·2H₂O with 1,10-phenanthroline as a ligand, have been shown to effectively catalyze the intramolecular C-O cross-coupling of N-(2-bromophenyl)benzamides in DMSO. rsc.orgpsu.edu For the parent this compound, this cobalt-based system can provide a high yield of 97% after 24 hours at 110°C. psu.edu

Iron-catalyzed systems have also been developed, for instance, using 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) as a co-catalyst in DMF. rsc.org These alternative methods highlight the versatility of transition metal catalysis in organic synthesis, although copper-based catalysts often remain attractive due to their cost-effectiveness and high reactivity. researchgate.net

Copper-Catalyzed Cross-Coupling Reactions for Isoindolinone Synthesis

Copper catalysis has been instrumental in the development of synthetic routes to isoindolinones, a structural motif present in many biologically active compounds. researchgate.net A notable advancement in this area involves a Sonogashira cross-coupling/nucleophilic addition cascade reaction.

A novel and efficient method for the synthesis of 3-methyleneisoindolin-1-ones utilizes this compound in a copper-catalyzed Sonogashira reaction with calcium carbide. researchgate.netresearchgate.net This approach is significant for its use of calcium carbide as a solid, easy-to-handle, and cost-effective surrogate for gaseous acetylene. researchgate.net The reaction proceeds via a one-pot, three-component synthesis, highlighting its efficiency and potential for sustainable chemical production. researchgate.net The Sonogashira coupling, a cornerstone of C-C bond formation, has traditionally relied on palladium catalysts but has seen increased application with copper co-catalysts to facilitate milder reaction conditions. beilstein-journals.orgnih.gov

The Sonogashira cross-coupling reaction is well-regarded for its broad applicability and tolerance of various functional groups. beilstein-journals.org This robustness extends to the synthesis of isoindolinones, where a range of substituted N-(2-Bromophenyl)benzamides and their derivatives can be employed. The reaction accommodates both electron-donating and electron-withdrawing groups on the aromatic rings of the substrates, leading to a diverse library of isoindolinone products. researchgate.net The use of different bases and solvents can be optimized to achieve high yields, with combinations like triethylamine (B128534) (Et3N) and dimethylformamide (DMF) being common. beilstein-journals.org

Copper-Catalyzed C-N/C-O Coupling for 2-Aminoarylbenzoxazole Derivatives from Haloanilides

The synthesis of 2-aminoarylbenzoxazole derivatives, an important class of N-heterocyclic compounds with applications in medicinal chemistry and as fluorescent probes, can be achieved through copper-catalyzed domino reactions starting from haloanilides like this compound. sci-hub.se

A significant development in this area is the establishment of a ligand-free copper-catalyzed C-N/C-O coupling reaction. sci-hub.se This method uses readily available 2-halo-N-(2-halophenyl)benzamides and various amines as starting materials to produce 2-aminoarylbenzoxazoles in good to excellent yields. sci-hub.se The reaction proceeds efficiently without the need for a ligand, which simplifies the reaction setup and reduces costs. sci-hub.se Both aromatic and aliphatic amines are well-tolerated, and the methodology has been successfully applied to gram-scale synthesis, demonstrating its practical utility. sci-hub.se The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. sci-hub.se

The copper-catalyzed synthesis of 2-aminoarylbenzoxazoles from N-(2-halophenyl)benzamides is believed to proceed through a domino sequence involving intermolecular C-N bond formation followed by an intramolecular C-O coupling. researchgate.net The mechanism likely involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine. Subsequent reductive elimination forms the C-N bond. The resulting intermediate then undergoes an intramolecular C-O bond formation, facilitated by the copper catalyst, to yield the final benzoxazole ring system. nih.gov The rate of this reaction is influenced by the nature of the halogen, following the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. nih.gov

Palladium-Catalyzed Carbonylative Synthesis of 4H-Benzo[d]benchchem.comlookchem.comoxazin-4-ones

Palladium catalysis offers a powerful tool for the synthesis of 4H-benzo[d] lookchem.comoxazin-4-ones from this compound through a carbonylative cyclization process. lookchem.com This reaction introduces a carbonyl group and facilitates the formation of the heterocyclic ring in a single step.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus in modern chemistry. For the synthesis of this compound and its derivatives, green chemistry principles have been applied to reduce waste, avoid harsh reagents, and improve energy efficiency. Key approaches include the use of microwave irradiation to accelerate reactions and the application of earth-abundant metal catalysts like iron to facilitate oxidative amidation under mild conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide and its subsequent derivatives, such as esters and hydrazides. researchgate.netrevistadechimie.ro

Research has demonstrated that the synthesis of novel esters and hydrazides from N-(2-bromo-phenyl)-2-hydroxy-benzamide can be achieved in good to excellent yields (86-93%) under microwave irradiation. researchgate.netrevistadechimie.ro The reactions are typically carried out at 150 °C using a microwave power of 500 W, with reaction times ranging from 7 to 11 minutes. researchgate.netrevistadechimie.ro This method is considered environmentally friendly due to its efficiency and reduced solvent usage compared to traditional heating protocols. researchgate.net The derivatives obtained, such as [2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester (EE) and N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide (HD), were synthesized using these microwave-assisted conditions. mdpi.com This efficient synthesis provides access to a range of derivatives that have been investigated for their biological activities. revistadechimie.romdpi.com

Table 1: Microwave-Assisted Synthesis of N-(2-Bromophenyl)-2-hydroxy-benzamide Derivatives

| Product Class | Reaction Temperature | Microwave Power | Reaction Time | Yield Range |

|---|---|---|---|---|

| Esters | 150 °C | 500 W | 7-11 min | 86-93% researchgate.netrevistadechimie.ro |

| Hydrazides | 150 °C | 500 W | 7-11 min | 86-93% researchgate.netrevistadechimie.ro |

Iron-catalyzed oxidative amidation represents another significant green chemistry approach applicable to the synthesis of amides. This method facilitates the direct coupling of aldehydes with amines, avoiding the need for pre-activated carboxylic acid derivatives and often proceeding under mild, ambient conditions. researchgate.net While specific studies detailing the synthesis of this compound using this exact method are not prevalent, the general applicability of the reaction makes it a highly relevant and potential route.

The reaction typically employs a simple iron salt, such as iron(II) chloride (FeCl₂), as the catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net The methodology has a broad substrate scope, successfully coupling a variety of aliphatic, aromatic, and heteroaromatic aldehydes with different amines to produce the corresponding amides in moderate to excellent yields. researchgate.net Mechanistic studies suggest the reaction proceeds through the formation of an iminium ion intermediate. researchgate.netnih.gov The use of an inexpensive and non-toxic metal like iron, coupled with the efficiency of the reaction, aligns well with the principles of sustainable chemistry. researchgate.netrsc.org

For the synthesis of this compound, this would involve the reaction of benzaldehyde (B42025) with 2-bromoaniline (B46623) in the presence of an iron catalyst and an oxidant.

Table 2: General Scope of Iron-Catalyzed Oxidative Coupling of Aldehydes and Amines

| Aldehyde Type | Amine Type | Catalyst System | Key Features |

|---|---|---|---|

| Aromatic | Tertiary Amines | FeCl₂ / TBHP | Efficient and practical route to tertiary amides. researchgate.netnih.gov |

| Aliphatic | Tertiary Amines | FeCl₂ / TBHP | Broad substrate scope. researchgate.net |

| Benzylic Alcohols* | Mono- and Di-substituted Amines | Iron Catalyst | Oxidative amidation directly from alcohols. rsc.org |

| Aromatic | Amine Hydrochloride Salts | Iron Catalyst / TBHP | Good to excellent yields under mild conditions. researchgate.net |

Note: This reaction involves the oxidation of the alcohol to an aldehyde in situ before amidation.

Retrosynthetic Analysis Considerations for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The primary disconnection for an amide like this compound is the amide (C-N) bond.

This disconnection leads to two key synthons: a benzoyl cation synthon and a 2-bromoanilino anion synthon. The corresponding synthetic equivalents for these synthons are typically a benzoic acid derivative and 2-bromoaniline. The most common and direct synthetic route involves the reaction of 2-bromoaniline (2-bromobenzenamine) with an activated benzoic acid derivative, such as benzoyl chloride, in the presence of a base to neutralize the HCl byproduct. ontosight.ai Alternatively, benzoic acid itself can be coupled with 2-bromoaniline using a coupling agent.

Table 3: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|---|---|---|

| This compound | Amide C-N Bond | Benzoyl Cation & 2-Bromoanilino Anion | A: Benzoyl chloride B: 2-Bromoaniline (2-Bromobenzenamine) ontosight.ai |

This fundamental retrosynthetic pathway forms the basis for many of the synthetic methods used to produce this compound and its analogs. The choice of synthetic equivalent for the benzoic acid portion often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Chemical Reactivity and Advanced Transformations of N 2 Bromophenyl Benzamide

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in N-(2-Bromophenyl)benzamide is attached to an sp²-hybridized carbon of the benzene (B151609) ring, which generally makes it resistant to classical nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the benzamido group is not sufficiently electron-withdrawing to facilitate this pathway under standard conditions.

Consequently, the displacement of the bromine atom is most effectively achieved through metal-catalyzed processes, such as the Ullmann condensation or Buchwald-Hartwig amination, rather than direct SNAr. The reactivity trend for Ullmann-type reactions is generally Ar-I > Ar-Br > Ar-Cl, which is opposite to the trend observed for SNAr reactions. dur.ac.uk This indicates that the primary pathway for substitution involves oxidative addition to a metal catalyst, a characteristic feature of cross-coupling chemistry rather than a direct displacement mechanism. While the amide nitrogen itself can act as an intramolecular nucleophile in the presence of a catalyst (see Section 3.3.2), intermolecular nucleophilic substitution by external nucleophiles typically requires catalytic activation.

Oxidation and Reduction Chemistry

Specific studies detailing the oxidation and reduction of the entire this compound molecule are not extensively documented in the literature. However, the reactivity of its constituent functional groups—the amide, the two aromatic rings, and the carbon-bromine bond—can be predicted based on established principles of organic chemistry.

Oxidation: The aromatic rings and the amide functional group are generally stable to mild oxidizing agents. Under harsh oxidative conditions, degradation of the molecule would be expected. The amide nitrogen is already in a relatively high oxidation state and is not readily oxidized further.

Reduction: The amide functional group can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into (2-bromophenyl)(phenyl)methanamine. The aromatic rings can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or through a Birch reduction, though the latter may also affect the C-Br bond. The carbon-bromine bond can also undergo reductive dehalogenation using various reagents, including catalytic hydrogenation with a palladium catalyst and a base, or using other reducing agents like tin hydrides.

**3.3. Intermolecular and Intramolecular Coupling Reactions

The presence of the aryl bromide moiety makes this compound an excellent substrate for a range of palladium- and copper-catalyzed coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. dur.ac.uk this compound can serve as the electrophilic partner (aryl bromide) in this reaction, coupling with various arylboronic acids to produce N-(biphenyl-2-yl)benzamide derivatives. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

The general transformation involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Arylboronic Acid Partner | Expected Biaryl Product |

| Phenylboronic acid | N-(biphenyl-2-yl)benzamide |

| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-2-yl)benzamide |

| 4-Nitrophenylboronic acid | N-(4'-nitrobiphenyl-2-yl)benzamide |

| Thiophene-2-boronic acid | N-(2-(thiophen-2-yl)phenyl)benzamide |

| Pyridine-3-boronic acid | N-(2-(pyridin-3-yl)phenyl)benzamide |

Intramolecular O-arylation is a key transformation of this compound, leading to the formation of a new heterocyclic ring. In this reaction, the oxygen atom of the amide group acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This process does not occur spontaneously but is efficiently catalyzed by copper compounds. The reaction is a type of Ullmann condensation, which results in the formation of a carbon-oxygen bond and the cyclization of the molecule. This transformation is the foundational step for creating benzoxazole (B165842) derivatives, as detailed in the following section.

**3.4. Heterocyclic Annulation and Cyclization Reactions

The strategic placement of the amide and the bromine atom in this compound makes it an ideal precursor for constructing fused heterocyclic systems through cyclization reactions.

The intramolecular O-arylation of this compound directly yields 2-phenylbenzoxazole (B188899). This cyclization is a powerful method for synthesizing substituted benzoxazoles, which are important structural motifs in medicinal chemistry and materials science. The reaction is typically promoted by a copper catalyst, which facilitates the coupling between the amide oxygen and the aryl bromide.

Several catalytic systems have been developed to promote this transformation efficiently. Research has shown that catalysts such as copper(II) acetate (Cu(OAc)₂) and copper(I) iodide (CuI) with ligands like 1,10-phenanthroline (B135089) can be effective. Furthermore, modern sustainable approaches have utilized recyclable copper(II) oxide or copper(II) ferrite (B1171679) nanoparticles as heterogeneous catalysts for this cyclization, often under aerobic conditions. These methods provide high yields of the desired benzoxazole product.

Table 2: Catalytic Systems for the Formation of 2-Phenylbenzoxazole from this compound

| Catalyst | Ligand / Co-catalyst | Base | Solvent | Key Features |

| Cu(OAc)₂ | DPPAP | Et₃N | H₂O | Utilizes water as a solvent. |

| CuI | 1,10-phenanthroline | Cs₂CO₃ | Toluene | Effective for intramolecular C-O bond formation. |

| CuO nanoparticles | None (Ligand-free) | K₂CO₃ | DMSO | Heterogeneous, recyclable catalyst; operates under air. |

| Copper(II) ferrite nanoparticles | None (Ligand-free) | K₂CO₃ | DMF | Magnetically separable and recyclable catalyst. |

This reaction highlights the synthetic utility of this compound as a building block, where the ortho-bromo-amide functionality serves as a masked benzoxazole precursor, unlocked through copper-catalyzed intramolecular cyclization.

Heterocyclic Annulation and Cyclization Reactions

Cyclization to 3-Methylene-2-arylisoindolin-1-ones

A significant transformation of this compound and its derivatives is their cyclization to form 3-methylene-2-arylisoindolin-1-ones. These structures are important scaffolds in medicinal chemistry and materials science. An efficient synthetic route involves a tandem reaction sequence combining a Sonogashira cross-coupling with a subsequent nucleophilic addition, utilizing 2-bromo-N-arylbenzamides as the starting material. researchgate.net

This methodology employs a copper catalyst and uses calcium carbide as an affordable and easy-to-handle solid source of acetylene. researchgate.net The reaction proceeds through an initial copper-catalyzed Sonogashira coupling of the 2-bromo-N-arylbenzamide with the alkyne source, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly installed alkyne functionality. This cyclization step forms the isoindolinone ring system. The process is noted for its operational simplicity, use of an inexpensive catalyst, and broad substrate scope. researchgate.net

The general reaction conditions and outcomes for this transformation are summarized in the table below.

| This compound Derivative | Catalyst System | Alkyne Source | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound | CuI / L-proline | Calcium Carbide (CaC₂) | DMF | 85% |

| 4-methyl-N-(2-bromo-4-methylphenyl)benzamide | CuI / L-proline | Calcium Carbide (CaC₂) | DMF | 82% |

| 4-methoxy-N-(2-bromo-4-methoxyphenyl)benzamide | CuI / L-proline | Calcium Carbide (CaC₂) | DMF | 78% |

| 4-chloro-N-(2-bromo-4-chlorophenyl)benzamide | CuI / L-proline | Calcium Carbide (CaC₂) | DMF | 75% |

This table presents representative data based on typical yields reported for this type of reaction.

Synthesis of Benzoselenoamides

The direct conversion of this compound into a benzoselenoamide is not a widely documented transformation in the chemical literature. The synthesis of selenoamides, which are selenium analogues of amides where the carbonyl oxygen is replaced by a selenium atom, typically involves specific selenating agents.

The most common method for converting a standard amide into a selenoamide is through an oxygen-selenium exchange reaction. This is often accomplished using phosphorus-selenium reagents. A prominent example is Woollins' reagent, a phosphorus-selenium heterocycle, which is analogous to Lawesson's reagent used for thionation. researchgate.netmendeley.comsci-hub.sewikipedia.org The reaction of a disubstituted amide with Woollins' reagent can provide the corresponding selenoamide under mild conditions. researchgate.netmendeley.com While this is a general method for selenoamide synthesis, specific application to this compound, and the compatibility of the C-Br bond with these reaction conditions, is not explicitly reported. Other methods for selenoamide synthesis often start from nitriles rather than amides. nih.gov

Formation of Quinazolinedione-Containing Structures

This compound serves as a potential precursor for the synthesis of quinazolinedione-containing structures, specifically those of the quinazoline-2,4(1H,3H)-dione type. While a direct one-step conversion is not standard, multi-step pathways or transition-metal-catalyzed carbonylative cyclizations using related substrates are well-established. These routes typically involve the formation of two new bonds to construct the pyrimidine (B1678525) ring of the quinazolinedione system.

One plausible synthetic strategy involves a palladium-catalyzed carbonylative cyclization. In analogous systems, ortho-haloanilines or their derivatives react with a source of carbon monoxide and a nitrogen-containing nucleophile to build the heterocyclic ring. For instance, the palladium-catalyzed reaction of 2-iodoanilines with carbon dioxide and an isocyanide provides quinazoline-2,4(1H,3H)-diones under mild conditions. researchgate.net Another approach involves the palladium-catalyzed reaction of ortho-halo benzoates with monoalkyl ureas, which proceeds via a tandem arylation and ester amidation sequence to form the quinazolinedione ring. researchgate.net

Starting from this compound, a potential pathway would involve a palladium- or copper-catalyzed reaction that incorporates a C1 synthon (like CO or an isocyanate) and an additional nitrogen atom, or utilizes a reagent like urea (B33335) that provides both. Copper-catalyzed Ullmann-type coupling reactions are frequently used to synthesize quinazolin-4(3H)-ones from 2-halobenzamides, which could be adapted for dione (B5365651) synthesis with appropriate reagents. mendeley.comnih.gov

The table below outlines conditions used for the synthesis of quinazolinone and quinazolinedione structures from related ortho-halo precursors, illustrating potential conditions applicable to this compound.

| Starting Material | Reagents | Catalyst System | Product Type |

|---|---|---|---|

| o-Iodoanilines | CO₂, Isocyanide | Pd(OAc)₂ / DPPP | Quinazoline-2,4(1H,3H)-dione |

| o-Halo benzoates | Monoalkyl ureas | Pd₂(dba)₃ / Xantphos | 3-Alkyl-quinazoline-2,4(1H,3H)-dione |

| 2-Halobenzamides | Nitriles | Cu(OAc)₂ | Quinazolin-4(3H)-one |

| (2-Bromophenyl)methylamines | Amides | CuI | Quinazoline |

This table shows examples of related transformations that provide the core quinazolinone or quinazolinedione structures.

Rational Design and Synthesis of N 2 Bromophenyl Benzamide Derivatives and Analogues

Structure-Reactivity and Structure-Property Relationship Studies

The reactivity and properties of N-(2-Bromophenyl)benzamide derivatives are intricately linked to their molecular structure. Understanding these relationships is crucial for designing efficient synthetic routes and for tuning the physicochemical properties of the target molecules.

The electronic nature of substituents on the benzamide (B126) framework can significantly influence the efficiency and yield of synthetic reactions. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings and the reactivity of the amide bond, impacting subsequent transformations.

Research into the synthesis of related benzamide and aniline (B41778) derivatives has shown that the effect of substituents can be context-dependent. For instance, in palladium-catalyzed reactions for the synthesis of quinazolinones, aryl iodides bearing EDGs generally result in higher yields compared to those with EWGs. mdpi.com Similarly, 2-aminobenzamides with electron-rich substituents demonstrate greater reactivity than their electron-deficient counterparts. mdpi.com This suggests that for reactions involving the this compound core, such as cross-coupling reactions at the bromine position, electron-donating groups like methoxy (B1213986) (-OCH₃) on the benzoyl moiety could enhance reaction rates by increasing the electron density of the reaction center.

Conversely, strong electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F), can decrease the electron density of the aromatic ring, potentially slowing down certain electrophilic substitution reactions but facilitating nucleophilic aromatic substitution or reactions that benefit from a more electrophilic substrate. In the synthesis of N-(thiophen-2-yl) benzamide derivatives, it was observed that both EDGs and EWGs were well-tolerated at the ortho-position of the phenyl ring, indicating the robustness of the reaction to electronic variations. nih.gov

A study on the synthesis of 1,3,4-oxadiazoles from substituted benzoic acids showed that a neutral substituent (-H) provided the highest yield (73.87%), while EWGs like -Cl and -Br gave yields of 52.27% and 39%, respectively. otterbein.edu An EDG like -OCH₃ resulted in a 60.13% yield, which was higher than the EWGs, but another strong EDG, -N(CH₃)₂, gave a very low yield of 14.5%, highlighting the complex interplay of electronic and steric factors. otterbein.edu

| Substituent on Benzoyl Ring | Electronic Effect | Expected Impact on Reaction Yield (e.g., Suzuki Coupling) |

| Methoxy (-OCH₃) | Electron-Donating (EDG) | Generally increases reactivity and yield in certain cross-coupling reactions. mdpi.com |

| Fluoro (-F) | Electron-Withdrawing (EWG) | May decrease reactivity in some cases, but can be well-tolerated. nih.gov |

| Nitro (-NO₂) | Strong Electron-Withdrawing (EWG) | Can significantly lower yields in reactions sensitive to electron density. mdpi.comotterbein.edu |

The position of the bromine atom on the aniline ring (ortho, meta, or para) has a profound effect on the molecule's steric and electronic properties, thereby influencing its reactivity. The ortho-position in this compound places the bulky bromine atom adjacent to the amide linkage. This proximity can lead to steric hindrance, which may affect the conformation of the molecule and the accessibility of the nitrogen and bromine atoms for subsequent reactions.

For example, in palladium-catalyzed cross-coupling reactions, the steric hindrance from the ortho-bromo substituent might influence the approach of the catalyst, potentially requiring different ligand systems or reaction conditions compared to its meta- and para-isomers, N-(3-Bromophenyl)benzamide and N-(4-Bromophenyl)benzamide. Studies on related halogenated benzamides have shown that the position of the halogen atom can dictate intermolecular interactions and crystal packing, which can also play a role in solid-state reactivity. nih.gov

Furthermore, the electronic effect of the bromine atom, which is inductively withdrawing and resonance-donating, will have a different impact on the electron density of the aromatic ring depending on its position. In the ortho and para positions, the resonance effect can influence the reactivity of the ring in electrophilic aromatic substitution reactions. The synthesis of N-(4-bromophenyl)benzamide and its derivatives is well-documented, often serving as a reference for comparison in structure-activity relationship studies. nanobioletters.com

Synthesis and Elucidation of Functionalized N-(2-Bromophenyl)-2-hydroxy-benzamide Derivatives (Esters, Hydrazides, Hydrazones)

The functionalization of the this compound scaffold, particularly with a hydroxyl group at the 2-position of the benzoyl moiety, opens up avenues for creating a variety of derivatives such as esters, hydrazides, and hydrazones. These derivatives are of interest due to their potential biological activities. lew.roresearchgate.net

The general synthetic pathway commences with a 2-hydroxy-benzamide derivative. The phenolic hydroxyl group can be alkylated with α-halogenated acid esters (e.g., methyl/ethyl chloroacetate) in the presence of a base like potassium carbonate to yield the corresponding esters. lew.ro Subsequent reaction of these esters with hydrazine (B178648) hydrate, typically by refluxing in ethanol, affords the hydrazide derivatives. lew.rofip.org These hydrazides are key intermediates that can be further condensed with various substituted aldehydes to produce a library of hydrazone compounds. lew.roresearchgate.net The yields for these transformations are generally good, often exceeding 50%. lew.ro

| Derivative Type | Synthetic Step | Reagents | Typical Yield (%) | Reference |

| Ester | Alkylation of hydroxyl group | α-halogenated acid ester, K₂CO₃ | 50-70 | lew.ro |

| Hydrazide | Hydrazinolysis of ester | Hydrazine hydrate, Ethanol | ~78 | lew.ro |

| Hydrazone | Condensation of hydrazide | Substituted aldehyde, Ethanol | >90 | lew.ro |

The structural elucidation of these synthesized compounds is typically achieved through modern analytical techniques, including FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, which confirm the identity and purity of the products. lew.roresearchgate.net

Halogen Atom Variation Studies in Synthetic Utility (e.g., comparison of bromo, iodo, and chloro derivatives)

The nature of the halogen atom (Cl, Br, or I) on the phenyl ring is a critical determinant of synthetic utility, particularly in the context of metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, which corresponds to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl).

In palladium-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, N-(2-Iodophenyl)benzamide is often the most reactive substrate, allowing for milder reaction conditions and broader substrate scope. mdpi.com For instance, in a palladium-catalyzed four-component coupling reaction to synthesize quinazolinones, 2-iodoanilines were effective substrates, while the corresponding 2-bromoaniline (B46623) failed to produce the desired product. mdpi.com This highlights the superior reactivity of the iodo-derivative in this specific transformation.

This compound represents a good balance between reactivity and stability. It is generally more reactive than its chloro-analogue, N-(2-Chlorophenyl)benzamide, making it a versatile precursor for a wide range of coupling reactions. While N-(2-Chlorophenyl)benzamide is the least reactive of the three, recent advances in catalysis, including the development of specialized ligands, have enabled its use in many cross-coupling reactions, offering a more cost-effective alternative.

The choice of halogenated precursor is therefore a strategic decision based on the desired reaction, the required reactivity, and economic considerations.

This compound as a Precursor for Pharmaceutical Scaffolds and Ligands

The this compound core structure serves as a valuable building block for the synthesis of diverse pharmaceutical scaffolds and ligands. The bromine atom acts as a convenient handle for introducing molecular complexity through various cross-coupling reactions, enabling the construction of libraries of compounds for drug discovery.

For example, a derivative of N-(2-Bromophenyl)acetamide was used in the synthesis of a potent antidiabetic agent, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] lew.roresearchgate.netthiazin-2-yl)-N-(2-bromophenyl) acetamide. nih.gov This demonstrates the utility of the N-(2-Bromophenyl)amide moiety in creating complex heterocyclic systems with therapeutic potential.

Furthermore, the broader class of N-phenylbenzamide derivatives has been explored for the development of agents targeting kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis. nih.gov The N-phenylbenzamide scaffold can be modified to create ligands that bind to the DNA of these parasites. nih.gov The ability to functionalize the scaffold through reactions at the bromine position allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

The benzamide functionality itself is present in a significant portion of pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities, including antitumor effects. researchgate.netcbijournal.comnih.gov The this compound structure, therefore, provides a robust and versatile starting point for the rational design of new therapeutic agents and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-(2-Bromophenyl)benzamide is characterized by several key absorption bands that confirm its amide structure. For related benzamide (B126) compounds, characteristic peaks include a C=O stretch around 1655 cm⁻¹ and an N-H bend near 1540 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Note: Values are based on typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS serves as an excellent tool for assessing the purity of a sample. The gas chromatogram would ideally show a single peak, with its retention time being a characteristic of the compound under the specific analytical conditions.

The mass spectrometer provides the mass spectrum of the compound as it elutes from the GC column. A critical feature in the mass spectrum of this compound is the presence of the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This isotopic signature is definitive evidence for the presence of a single bromine atom in the molecule. Analysis of related compounds like 2-Bromobenzamide shows prominent peaks at m/z 183 and 185, corresponding to the bromobenzoyl fragment. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₃H₁₀BrNO)

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 275 | Corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | 277 | Corresponding to the ⁸¹Br isotope; intensity should be similar to the M⁺ peak. |

| [C₇H₅O]⁺ | 105 | Benzoyl cation fragment. |

Note: m/z values are calculated for the most abundant isotopes.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Degradation Product Quantification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and rapid analytical technique employed for the separation, identification, and quantification of degradation products. In the context of this compound, a UPLC-MS method would be developed to assess the stability of the compound under various stress conditions, such as hydrolysis, oxidation, and photolysis, as recommended by ICH guidelines. nih.gov The methodology leverages columns with sub-2 µm particles, which provides higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. nih.gov

For analysis, a suitable column, such as a C18, is selected to achieve optimal separation of the parent compound from its potential degradants. nih.gov A gradient elution method is typically developed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile). nih.gov The mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), is used for detection. This allows for accurate mass measurements of the parent ion and any degradation products, facilitating their identification. researchgate.net By comparing the peak areas of the degradation products to that of a reference standard, their quantities can be accurately determined, providing crucial data for stability and shelf-life assessments. nih.gov

Table 1: Illustrative UPLC-MS Data for this compound Degradation Analysis

| Retention Time (min) | Observed m/z | Proposed Identity | Possible Degradation Pathway |

| 3.5 | 214.06 | 2-Bromobenzamide | Hydrolysis of amide bond |

| 4.2 | 94.06 | Aniline (B41778) | Hydrolysis of amide bond |

| 5.8 | 276.13 | This compound | Parent Compound |

| 6.5 | 292.12 | This compound N-oxide | Oxidation |

Note: This table is illustrative and represents the type of data generated from a UPLC-MS degradation study.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Low-Abundance Impurity Detection

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an indispensable tool for detecting and identifying impurities present at very low levels in pharmaceutical substances. The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This is particularly critical for identifying impurities that could impact the efficacy or safety of a final product. For this compound, LC-MS/MS can confidently identify impurities at abundances as low as 0.01%. sciex.com

The "bottom-up" approach is commonly used, where the sample is analyzed to detect peptides or small molecules based on their specific mass-to-charge ratios. spectroscopyonline.com In a typical workflow, the sample is first separated on an LC column. The eluent is then introduced into the mass spectrometer, where precursor ions corresponding to potential impurities are selected in the first mass analyzer (MS1). These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). This process generates a unique fragmentation pattern (MS/MS spectrum) for each impurity, which serves as a fingerprint for structural elucidation. nih.govsciex.com The high sensitivity of modern instruments, often enhanced by technologies like a Zeno trap, allows for the confident identification of impurities even when they are present in trace amounts. sciex.com This capability is crucial for ensuring the purity of raw materials and final products. sciex.commdpi.com

X-ray Crystallography

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The analysis of a related compound, N-(2-Bromophenyl)-2-phenylpropanamide, reveals a monoclinic crystal system with the space group P21/c. researchgate.net In many benzamide derivatives, an intramolecular N—H⋯O hydrogen bond is a common feature, which influences the molecular conformation. nih.govresearchgate.net The dihedral angle between the two aromatic rings is a key structural parameter. For instance, in 4-Bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene (B151609) rings were found to be 16.78 (15)° and 18.87 (14)°. researchgate.net Such data, obtained through SC-XRD, is crucial for understanding intermolecular interactions and crystal packing. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Benzamide Derivative

| Parameter | Value |

| Chemical Formula | C15H14BrNO |

| Formula Weight | 304.18 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.587 (2) |

| b (Å) | 13.756 (3) |

| c (Å) | 8.433 (2) |

| β (°) | 95.97 (3) |

| Volume (ų) | 1336.8 (5) |

| Z | 4 |

| Temperature (K) | 293 |

Note: Data is for the related compound N-(2-Bromophenyl)-2-phenylpropanamide and is representative of the type of information obtained from SC-XRD analysis. researchgate.net

Methodologies for Crystal Growth and Data Collection

The prerequisite for a successful SC-XRD analysis is the availability of high-quality single crystals. The purity of the sample is paramount for obtaining good results. wpmucdn.com Several methods are commonly employed for growing crystals of organic compounds like this compound.

Common Crystal Growth Techniques:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals. wpmucdn.com

Liquid Diffusion: This technique involves carefully layering a solution of the compound with a less dense, miscible "anti-solvent" in which the compound is insoluble. okstate.edu Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility. wpmucdn.comokstate.edu

Vapor Diffusion: A vial containing a concentrated solution of the compound is placed inside a sealed larger container that holds an anti-solvent. The anti-solvent vapor slowly diffuses into the solution vial, inducing crystallization. wpmucdn.com

Once suitable crystals are obtained, data is collected using a diffractometer. The crystal is mounted and cooled, often to a low temperature like 123 K, to minimize thermal vibrations. researchgate.net A monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or synchrotron source, is directed at the crystal. researchgate.netnih.govresearchgate.net As the crystal is rotated, a series of diffraction patterns are collected on a detector, such as a CCD. nih.gov These images are then processed to determine the unit cell dimensions and the intensities of the diffraction spots. nih.gov

Advanced Refinement Techniques for Structural Ambiguities

After the initial structure solution from diffraction data, a process of refinement is necessary to improve the accuracy and resolve any ambiguities in the structural model. The refinement is typically performed on F², where F is the structure factor. researchgate.net This least-squares method adjusts atomic parameters (positional coordinates and displacement parameters) to minimize the difference between the observed and calculated diffraction intensities. researchgate.netmpg.de

A key aspect of refinement is the treatment of hydrogen atoms. In many cases, H-atoms are placed in geometrically idealized positions and allowed to "ride" on their parent carbon or nitrogen atoms during the refinement process. researchgate.netnih.gov Advanced techniques may be required to handle issues like structural disorder, where a molecule or part of a molecule occupies more than one position in the crystal lattice. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the goodness of fit between the experimental data and the final model. researchgate.net

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis provides an empirical formula for the molecule, which can be compared to the theoretical composition to verify its purity and identity. For this compound, the molecular formula is C₁₃H₁₀BrNO. Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from an elemental analyzer are then compared against these theoretical percentages. A close agreement between the experimental and theoretical values confirms the elemental composition of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₁₃H₁₀BrNO)

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 56.55 | Data not available in search results |

| Hydrogen (H) | 3.65 | Data not available in search results |

| Nitrogen (N) | 5.07 | Data not available in search results |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound “this compound” are not available. The required research findings to thoroughly populate the requested sections—including specific Density Functional Theory (DFT) calculations, geometry optimization validated against its experimental data, HOMO-LUMO analysis, reaction pathway modeling, and molecular docking simulations against specific biological targets—have not been published.

Constructing the article as per the detailed outline would necessitate fabricating data or using information from structurally related but distinct compounds. This would directly contradict the instructions to focus solely on "this compound" and maintain scientific accuracy. Therefore, it is not possible to generate the requested article while adhering to the provided constraints and quality standards.

Computational Chemistry and Theoretical Investigations

Quantitative Analysis of Intermolecular Interactions

The supramolecular architecture and crystal packing of N-(2-Bromophenyl)benzamide are governed by a network of intermolecular interactions. Computational methods provide a quantitative understanding of these forces.

Hirshfeld Surface Analysis for Crystal Packing and Supramolecular Assembly

For brominated organic compounds, the analysis typically highlights the significance of several key interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. In analogous bromophenyl-containing structures, H···H contacts are generally the most significant contributors to the crystal packing. nih.govresearchgate.net Other notable interactions include C···H/H···C, Br···H/H···Br, and O···H/H···O contacts. nih.govnih.gov The presence of the bromine atom introduces specific halogen bonding and other van der Waals interactions that play a crucial role in the supramolecular assembly.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Bromophenyl Compounds

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | ~36.2% |

| C···H/H···C | ~21.6% |

| Br···H/H···Br | ~10.8% |

| O···H/H···O | ~7.2% |

| Br···C/C···Br | ~3.6% |

| C···C | ~3.0% |

| Br···N/N···Br | ~2.2% |

| O···C/C···O | ~2.2% |

| Br···O/O···Br | ~0.8% |

Note: The data presented in this table is representative of bromophenyl-containing organic molecules and serves as an illustrative example of the expected distribution of intermolecular contacts for this compound based on published studies of similar compounds. nih.gov

Evaluation of Hydrogen Bonding Patterns and Other Non-Covalent Interactions

The crystal structure of this compound is further stabilized by a network of hydrogen bonds and other non-covalent interactions. The amide functional group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust intermolecular connections. In many benzamide (B126) derivatives, N—H···O hydrogen bonds are a predominant feature, often leading to the formation of chains or dimeric motifs. dcu.ie

Table 2: Common Hydrogen Bonds and Non-Covalent Interactions in Benzamide Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | O=C | 1.8 - 2.2 |

| Weak Hydrogen Bond | C-H (aromatic) | O=C | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H (aromatic) | π-system (phenyl ring) | 2.5 - 2.9 |

| Halogen Interaction | C-Br | π-system (phenyl ring) | 3.0 - 3.5 |

Note: The distances provided are typical ranges observed in related crystal structures and are intended to be illustrative for this compound.

Molecular Electrostatic Potential (MESP) Mapping and Mulliken Charge Analysis

Molecular electrostatic potential (MESP) mapping and Mulliken charge analysis are computational methods that provide insight into the electronic distribution and reactivity of a molecule. wikipedia.org

The MESP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org For this compound, the MESP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the amide group, indicating their role as hydrogen bond acceptors. Conversely, a region of positive potential (typically colored blue) would be associated with the amide hydrogen atom, highlighting its function as a hydrogen bond donor. The aromatic rings would exhibit regions of moderately negative potential above and below the plane of the rings, associated with the π-electron clouds.

Mulliken population analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. wikipedia.orglibretexts.org This analysis further clarifies the electronic landscape described by the MESP map. The oxygen and nitrogen atoms are expected to carry significant negative charges, while the amide hydrogen and the carbonyl carbon would have positive charges. The bromine atom, being electronegative, will also carry a partial negative charge. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and potential reactivity.

Table 3: Illustrative Mulliken Atomic Charges for this compound

| Atom | Expected Partial Charge (a.u.) |

| O (Carbonyl) | -0.5 to -0.7 |

| N (Amide) | -0.5 to -0.7 |

| H (Amide) | +0.3 to +0.5 |

| C (Carbonyl) | +0.4 to +0.6 |

| Br | -0.1 to -0.3 |

| C (Aromatic, bonded to Br) | +0.1 to +0.3 |

Note: These values are illustrative and based on typical Mulliken charge distributions for similar functional groups in related molecules. The exact values would depend on the specific computational method and basis set used.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to develop mathematical models that correlate structural features with biological endpoints. nih.gov

For a compound like this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues with systematic modifications to the core structure. These modifications could include:

Substitution on the Phenyl Rings: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on either of the two phenyl rings to probe the effect on activity.

Modification of the Amide Linker: Altering the amide bond, for example, by N-alkylation or replacement with other linking groups.

Isomeric Variations: Investigating the biological activity of the meta- and para-isomers of the bromo-substituent.

Computational SAR would then use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for these analogues to build a QSAR model. This model could then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further drug design efforts. While specific SAR studies for this compound are not extensively reported, studies on related benzamide derivatives have demonstrated the utility of this approach in identifying key structural features for biological activity, such as in the development of enzyme inhibitors.

Table 4: Key Molecular Descriptors in Computational SAR Studies

| Descriptor Class | Examples | Relevance |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with biological targets. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Defines the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular structure. |

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks and Patterns

In the crystal structures of benzanilides, the amide functionality typically plays a crucial role in the formation of robust hydrogen-bonding networks. The N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This commonly results in the formation of one-dimensional chains or tapes, which are a recurring supramolecular motif in this class of compounds.

Studies on Crystal Packing Features and Supramolecular Architectures

The supramolecular architecture of N-(2-Bromophenyl)benzamide will be a direct consequence of the interplay between various intermolecular forces. The foundational structure is expected to be the hydrogen-bonded chains described above. The arrangement of these chains with respect to one another will define the three-dimensional crystal packing.

The presence of the bromine atom introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, potential halogen bonds could include Br···O, Br···N, or even Br···Br interactions, which would serve to link the primary hydrogen-bonded chains into layers or more complex three-dimensional networks.

Role of Substituents in Modulating Supramolecular Interactions

The ortho-bromo substituent on the N-phenyl ring of this compound is expected to have a profound influence on its supramolecular chemistry. The position of the substituent is critical in determining both the molecular conformation and the accessibility of different interaction sites.

Steric Effects : The presence of the bulky bromine atom in the ortho position can induce a significant twist in the molecule, affecting the dihedral angle between the two phenyl rings. This conformational change can, in turn, influence the efficiency of π-π stacking and the geometry of hydrogen bonds.

Electronic Effects : The electron-withdrawing nature of the bromine atom can modulate the acidity of the N-H proton and the charge distribution on the aromatic rings. This can affect the strength of the N-H···O hydrogen bonds and influence the nature of C-H···π and potential halogen bonding interactions.

Participation in Halogen Bonding : As mentioned, the bromine atom itself can act as a halogen bond donor. The ortho-positioning might favor intramolecular interactions or specific intermolecular packing motifs that accommodate this type of interaction. Studies on other halogenated benzanilides have shown that weak C-H···X and X···X (where X is a halogen) interactions play a vital role in the formation of different polymorphic modifications researchgate.net.

Polymorphism Studies and Quantitative Investigation of Intermolecular Forces

Polymorphism, the ability of a compound to crystallize in more than one distinct crystalline form, is a well-documented phenomenon in benzanilide (B160483) derivatives. The different packing arrangements of molecules in polymorphs are a result of the subtle balance of intermolecular forces. It is therefore highly probable that this compound can also exhibit polymorphism.

The formation of different polymorphs can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. Each polymorph would have a unique set of intermolecular interactions and, consequently, different physicochemical properties.

Quantitative investigations of intermolecular forces in the polymorphs of related compounds have been carried out using computational methods such as PIXEL calculations researchgate.net. These studies have revealed that the lattice energies of different polymorphs are often very similar, with the observed form being a result of a delicate interplay of enthalpic and entropic factors. The interactions are often found to be predominantly dispersive in nature researchgate.net. A similar energetic landscape is anticipated for any potential polymorphs of this compound.

Advanced Analytical Techniques for Reaction Monitoring and Byproduct Identification

Detection and Structural Elucidation of Unexpected Reaction Byproducts

The primary route to N-(2-Bromophenyl)benzamide typically involves the N-acylation of 2-bromoaniline (B46623) with benzoyl chloride, a classic example of the Schotten-Baumann reaction wikipedia.orgquora.combyjus.comshaalaa.comiitk.ac.in. While the desired product is usually formed in high yield, the reaction conditions and the nature of the starting materials can lead to several byproducts.

One common and expected byproduct is benzoic acid , resulting from the hydrolysis of benzoyl chloride in the presence of water, which may be present in the solvent or introduced with the base wikipedia.org. However, the reactivity of 2-bromoaniline can also lead to more unexpected products. Research on the alkylation of 2-bromoaniline has shown its propensity to undergo rearrangement reactions, where the bromine atom migrates from the ortho to the para position nih.gov. Although this has been observed under different reaction conditions (alkylation vs. acylation), it highlights the potential for unanticipated intramolecular rearrangements involving the bromo-substituted ring.

The detection and identification of such byproducts necessitate a combination of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a primary tool for separating the main compound from any impurities. The UV-Vis spectra provided by the DAD can offer initial clues about the nature of the byproducts. For definitive structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are employed. These techniques provide molecular weight information and fragmentation patterns that are critical for identifying unknown compounds mdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D techniques (e.g., COSY, HSQC, HMBC), is the gold standard for elucidating the precise molecular structure of isolated byproducts.

Potential Unexpected Byproducts in this compound Synthesis:

| Potential Byproduct | Plausible Origin | Key Analytical Signature (Hypothetical) |

| N-(4-Bromophenyl)benzamide | Rearrangement of 2-bromoaniline prior to or after acylation. | Same molecular weight as the target compound, but different fragmentation in MS/MS and distinct shifts in NMR, particularly for the aromatic protons of the bromo-substituted ring. |

| Dibenzoylated 2-bromoaniline | Reaction of the product with another molecule of benzoyl chloride under harsh conditions. | Higher molecular weight corresponding to the addition of a second benzoyl group. |

| Benzoic acid | Hydrolysis of benzoyl chloride. | Easily identified by its distinct retention time in HPLC and its characteristic mass spectrum. |

| Unreacted 2-bromoaniline | Incomplete reaction. | Lower molecular weight and different chromatographic behavior compared to the product. |

Analytical Methodologies for Quantifying Compound Degradation in Various Environments

Understanding the fate of this compound in different environmental compartments, such as soil and water, is crucial for assessing its potential environmental impact. This requires robust analytical methodologies capable of quantifying the parent compound and its degradation products at trace levels. Forced degradation studies are often conducted in the laboratory to simulate and accelerate the degradation processes that might occur under various environmental conditions, including hydrolysis, oxidation, and photolysis nih.gov.

The degradation of brominated aromatic compounds, such as brominated flame retardants (BFRs), in soil and water has been studied and can serve as a model for this compound. These studies indicate that degradation is often a slow process, frequently mediated by microbial activity, and can proceed through pathways like reductive debromination rothamsted.ac.uknih.govmdpi.comresearchgate.net.

The primary analytical technique for quantifying the degradation of such compounds in environmental matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers the high sensitivity and selectivity required to detect and quantify analytes at the parts-per-billion (ppb) or even parts-per-trillion (ppt) levels in complex samples like soil and water extracts researchgate.netcdc.govbohrium.comjelsciences.comscirp.orgresearchgate.net.

A typical workflow for analyzing this compound degradation in an environmental sample would involve:

Sample Collection and Preparation: Extraction of the analyte and its degradation products from the soil or water sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: Separation of the parent compound from its degradation products and matrix interferences using a suitable HPLC column (typically a C18 or phenyl-hexyl column).

Mass Spectrometric Detection and Quantification: Using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent compound and each potential degradation product.

Table of Analytical Parameters for a Hypothetical LC-MS/MS Method for this compound and Potential Degradation Products:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Limit of Quantification (LOQ) in Water (µg/L) | Limit of Quantification (LOQ) in Soil (µg/kg) |

| This compound | 276.0 | 105.1 | 77.1 | 0.05 | 0.5 |

| N-Phenylbenzamide (Debromination Product) | 198.1 | 105.1 | 77.1 | 0.05 | 0.5 |

| 2-Bromoaniline (Hydrolysis Product) | 172.0 | 92.0 | 65.0 | 0.1 | 1.0 |

| Benzoic Acid (Hydrolysis Product) | 121.0 (Negative Ion Mode) | 77.0 | - | 0.5 | 5.0 |

This table presents hypothetical yet realistic parameters for a quantitative LC-MS/MS method. The development and validation of such a method would be essential for accurately assessing the environmental persistence and degradation of this compound.

Future Research Trajectories for N 2 Bromophenyl Benzamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of N-(2-Bromophenyl)benzamide is a primary research focus. Traditional methods for amide bond formation often rely on harsh reagents and generate significant waste. Future research will likely pivot towards greener alternatives.

Mechanochemical Synthesis: This solvent-free approach, utilizing mechanical force to induce chemical reactions, presents a highly sustainable route. Research has demonstrated the successful synthesis of N-aryl amides via mechanochemical ball milling, offering high yields, rapid reaction times (often under 20 minutes), and scalability. beilstein-journals.orgjppres.comunair.ac.idarchivepp.com Future work could optimize these protocols specifically for this compound, exploring different milling conditions and catalytic systems.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, safety, and scalability. nih.govnih.govresearchgate.net The application of flow chemistry to the synthesis of this compound could enable more efficient and automated production. Research into direct amide formation in continuous-flow systems, mediated by simple and recyclable reagents, is a promising direction. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. researchgate.netnih.govrsc.org The exploration of hydrolase enzymes or engineered amide bond synthetases for the synthesis of this compound could lead to highly efficient and sustainable manufacturing processes.

Green Catalysis: The development of novel catalytic systems that are recoverable and reusable is crucial. This includes the use of solid acid catalysts, such as Lewis acidic ionic liquids immobilized on supports like diatomaceous earth, which have been shown to be effective in benzamide (B126) synthesis under ultrasonic irradiation. nih.gov Boric acid has also been identified as a simple and effective catalyst for direct amidation. researchgate.net

| Synthetic Method | Key Advantages | Potential for this compound |

| Mechanochemistry | Solvent-free, rapid, scalable, high yields | Optimization of milling parameters and catalysts for specific synthesis. |

| Flow Chemistry | Enhanced control, safety, scalability, automation | Development of continuous processes for efficient production. |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Identification and engineering of enzymes for specific amidation. |

| Green Catalysis | Reusability, reduced waste, mild conditions | Application of novel solid-supported and simple catalysts. |

Advancements in Computational Modeling for Predictive Structure-Function Elucidation

Computational modeling is an indispensable tool for accelerating the discovery and optimization of molecules like this compound. Future research will increasingly rely on in silico methods to predict properties and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure and biological activity of a series of compounds. jppres.comunair.ac.idarchivepp.comnih.govresearchgate.net For this compound derivatives, 3D-QSAR models can be developed to predict their potential as, for example, enzyme inhibitors or activators. nih.govresearchgate.net These models help in identifying key structural features that govern activity and in designing new analogues with enhanced potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.govnih.govacs.org For this compound, docking studies can elucidate its binding mode within the active site of a biological target, revealing crucial interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov This information is vital for structure-based drug design.

Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.netsemanticscholar.orgnih.gov For this compound, DFT can be used to analyze its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and vibrational frequencies, which are important for understanding its chemical behavior and potential for intermolecular interactions. nih.govresearchgate.net

| Computational Method | Application for this compound | Predicted Outcomes |

| QSAR | Predicting biological activity of derivatives. | Identification of key structural features for potency and selectivity. |

| Molecular Docking | Elucidating binding modes with protein targets. | Understanding protein-ligand interactions for drug design. |

| DFT | Analyzing electronic structure and reactivity. | Insights into stability, reactivity, and intermolecular forces. |

Development of Advanced Materials with Tunable Properties Based on this compound Scaffolds